JG-231

Breast Cancer TNBC Hsp70

JG-231 overcomes the metabolic instability of early Hsp70 probes, enabling reproducible in vivo target engagement. • Ki=0.11 μM (Hsp70-BAG3); IC50=0.12 μM (MCF-7), 0.25 μM (MDA-MB-231) • >10-fold potency gain vs. JG-98; enhanced microsomal stability supports sustained tumor suppression at 4 mg/kg i.p. • Validated in TNBC, MTC, and KRAS-mutant pancreatic xenografts Supplied with full analytical documentation. Global shipping.

Molecular Formula C22H18BrCl2N3OS4
Molecular Weight 619.5 g/mol
Cat. No. B10856816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJG-231
Molecular FormulaC22H18BrCl2N3OS4
Molecular Weight619.5 g/mol
Structural Identifiers
SMILESCCN1C(=CC2=[N+](C=CS2)CC3=CC=C(S3)Br)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]
InChIInChI=1S/C22H18BrClN3OS4.ClH/c1-3-27-19(11-18-26(8-9-29-18)12-14-5-7-17(23)30-14)32-20(21(27)28)22-25(2)15-6-4-13(24)10-16(15)31-22;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1/b22-20+;
InChIKeyLFKCNIBJPYBMOM-QPNALZDCSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JG-231: Allosteric Hsp70 Inhibitor for Cancer Research


JG-231 (CAS: 1627126-59-3) is a synthetic benzothiazole rhodacyanine compound that functions as an allosteric inhibitor of heat shock protein 70 (Hsp70), a key molecular chaperone implicated in cancer cell survival and proliferation [1]. As a structural analog of the prototypical compound JG-98, JG-231 was rationally designed through an extensive structure- and property-based medicinal chemistry campaign involving the synthesis and evaluation of approximately 300 analogs, with the explicit goal of overcoming the potency and metabolic stability limitations of its predecessors [1]. The compound specifically disrupts the protein-protein interaction (PPI) between Hsp70 and its nucleotide-exchange factor co-chaperones, including members of the BAG (Bcl-2-associated athanogene) family . This mechanism of action is distinct from ATP-competitive Hsp90 inhibitors and positions JG-231 as a valuable chemical probe for investigating the Hsp70 chaperone axis in oncology research [1].

JG-231: Potency and Stability Advantages


Substituting JG-231 with another benzothiazole rhodacyanine or a generic Hsp70 inhibitor is scientifically inadvisable due to quantifiable differences in both target engagement potency and metabolic stability, which directly impact in vivo efficacy and experimental reproducibility. First-generation probes in this class, such as JG-98, exhibit relatively modest cellular potency (EC50 ≈ 0.7–0.4 μM) and are rapidly metabolized in animal models, limiting their utility for sustained in vivo studies [1]. While some analogs like JG-194 demonstrate improved in vitro potency (IC50 = 0.92 μM in TT cells), their translational value is compromised by poor metabolic stability [2]. In contrast, JG-231 was specifically engineered to balance these two critical parameters, achieving >10-fold improved potency over JG-98 while simultaneously exhibiting enhanced microsomal stability that translates into robust and consistent tumor suppression across multiple xenograft models [1][2]. Therefore, the selection of JG-231 over its analogs is not a matter of simple interchangeability but a critical decision point for achieving interpretable and reproducible in vivo outcomes.

JG-231: Comparative Performance Evidence


Tumor Suppression in Triple-Negative Breast Cancer Xenografts

JG-231 demonstrates significant in vivo efficacy in the MDA-MB-231 xenograft model of triple-negative breast cancer, a critical benchmark for Hsp70 inhibitors. While the parent compound JG-98 served as a proof-of-concept molecule, JG-231 was specifically selected from a 300-analog campaign for its ability to reduce tumor burden in vivo [1].

Breast Cancer TNBC Hsp70 Xenograft

Microsomal Stability and Xenograft Efficacy in Medullary Thyroid Carcinoma

A direct head-to-head comparison across MKT-077 analogs (JG-98, JG-194, and JG-231) in medullary thyroid carcinoma (MTC) models revealed a critical performance trade-off. JG-194 exhibited the best in vitro IC50 value (0.92 μM) in TT cell cultures, while JG-231 exhibited the worst (IC50 similar to MKT-077). However, JG-194 suffers from poor metabolic stability, preventing its effective use in vivo [1]. JG-231, characterized by improved microsomal stability, consistently suppressed both TT and MZ-CRC-1 xenografts in mice at 4 mg/kg/dose administered intraperitoneally every other day [1].

Medullary Thyroid Carcinoma MTC Microsomal Stability Xenograft

Hsp70-BAG Binding Affinity

JG-231 disrupts the critical protein-protein interaction between Hsp70 and its co-chaperones BAG1 and BAG3 with a reported Ki of 0.11 μM . This quantitative binding data provides a benchmark for target engagement in biochemical assays. While the parent compound MKT-077 is known to inhibit mortalin (mitochondrial Hsp70), it is associated with notable toxicity in animals, limiting its experimental utility [1].

Hsp70 BAG1 BAG3 Protein-Protein Interaction

Antiproliferative Activity in Breast Cancer Cell Lines

JG-231 exhibits distinct antiproliferative activity against breast cancer cell lines, with reported IC50 values of 0.12 μM in MCF-7 cells and 0.25 μM in MDA-MB-231 cells . These values fall within the range of the most potent analogs identified in the broader chemical series, where the most optimized compounds achieved >10-fold improved EC50 values (∼0.05 to 0.03 μM) compared to the ∼0.7–0.4 μM range of JG-98 [1].

Breast Cancer Antiproliferative MCF-7 MDA-MB-231

JG-231: Preclinical Oncology and Chemical Biology Applications


In Vivo Hsp70 Dependence Validation in Xenograft Models

JG-231 is optimally suited for in vivo studies requiring sustained Hsp70 inhibition in xenograft models, particularly for triple-negative breast cancer (TNBC), medullary thyroid carcinoma (MTC), and KRAS-mutant pancreatic cancer. The compound's improved microsomal stability relative to JG-98 and JG-194 enables consistent tumor suppression when administered at 4 mg/kg intraperitoneally [1]. This makes JG-231 a preferred chemical probe for studies investigating the therapeutic relevance of the Hsp70-BAG3 axis, including combination therapy studies with Aurora Kinase A inhibitors in neuroendocrine prostate cancer and androgen deprivation therapies in castration-resistant prostate cancer [2][3].

Hsp70 Co-Chaperone Network Dissection

With a well-characterized Ki of 0.11 μM for disrupting Hsp70-BAG family interactions, JG-231 serves as a precise molecular tool for biochemical studies aimed at elucidating the role of Hsp70 nucleotide-exchange factor (NEF) engagement in cellular proteostasis [1]. The compound's allosteric mechanism provides a complementary approach to ATP-competitive inhibitors and genetic knockdown strategies, allowing researchers to probe the functional consequences of blocking Hsp70 co-chaperone binding without directly competing with nucleotide binding [2].

Mitochondrial Hsp70 Targeting in KRAS-Driven Cancers

JG-231 has demonstrated efficacy in suppressing the xenograft growth of MIA PaCa-2 cells, a K-RasG12C-expressing human pancreatic ductal adenocarcinoma line, making it a valuable tool for investigating mitochondrial Hsp70 (mortalin/HSPA9) as a therapeutic vulnerability in KRAS-mutant tumors [1]. This application is particularly relevant for research programs exploring mitochondrial proteostasis as an orthogonal approach to direct KRAS inhibition, as JG-231's balanced potency and stability profile enables robust in vivo target validation studies [2].

Technical Documentation Hub

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